Cas no 893641-34-4 (4'-Methyl-biphenyl-4-propanoic acid)
4'-Methyl-biphenyl-4-propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Methyl-biphenyl-4-propanoic acid
- 3-(4'-Methyl-4-biphenylyl)propanoic acid
- A50660
- 893641-34-4
- 3-[4-(4-methylphenyl)phenyl]propanoic acid
- 4'-Methyl-biphenyl-4-propanoicacid
- CS-0330503
- SCHEMBL1510710
- 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic acid
- DTXSID201271137
- 4'-Methyl[1,1'-biphenyl]-4-propanoic acid
- AKOS004116207
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- Inchi: 1S/C16H16O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)
- InChI Key: PJGTWJUYKKIZFL-UHFFFAOYSA-N
- SMILES: OC(CCC1C=CC(=CC=1)C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 240.115029749g/mol
- Monoisotopic Mass: 240.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
4'-Methyl-biphenyl-4-propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401173-250mg |
3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic acid |
893641-34-4 | 95% | 250mg |
¥1386.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401173-1g |
3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic acid |
893641-34-4 | 95% | 1g |
¥4186.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401173-5g |
3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanoic acid |
893641-34-4 | 95% | 5g |
¥11830.00 | 2024-04-26 | |
| Aaron | AR01JN09-250mg |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 250mg |
$142.00 | 2024-07-18 | |
| Aaron | AR01JN09-1g |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 1g |
$362.00 | 2024-07-18 | |
| Aaron | AR01JN09-5g |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 5g |
$1011.00 | 2024-07-18 | |
| 1PlusChem | 1P01JMRX-250mg |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 250mg |
$132.00 | 2024-04-20 | |
| 1PlusChem | 1P01JMRX-1g |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 1g |
$313.00 | 2024-04-20 | |
| 1PlusChem | 1P01JMRX-5g |
4'-Methyl-biphenyl-4-propanoic acid |
893641-34-4 | 97% | 5g |
$875.00 | 2024-04-20 |
4'-Methyl-biphenyl-4-propanoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4'-Methyl-biphenyl-4-propanoic acid
Comprehensive Overview of 4'-Methyl-biphenyl-4-propanoic acid (CAS No. 893641-34-4): Properties, Applications, and Research Insights
4'-Methyl-biphenyl-4-propanoic acid (CAS No. 893641-34-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This biphenyl derivative features a propanoic acid moiety attached to a 4-methyl-substituted biphenyl core, making it a versatile intermediate for synthesizing advanced molecules. Its unique structure combines aromatic stability with functional group reactivity, enabling applications in drug discovery, liquid crystal development, and polymer chemistry.
The compound's molecular formula (C16H16O2) and molecular weight (240.30 g/mol) reflect its balanced hydrophobic-hydrophilic character, which is crucial for bioavailability in pharmaceutical contexts. Researchers frequently explore its structure-activity relationships (SAR) when designing non-steroidal anti-inflammatory drug (NSAID) analogs or tyrosine kinase inhibitors, as the biphenyl scaffold often appears in bioactive molecules. Recent studies highlight its potential in modulating enzyme targets like COX-2 or protein-protein interactions in cancer pathways.
In material science, 4'-Methyl-biphenyl-4-propanoic acid serves as a building block for organic electronic materials. Its rigid biphenyl core enhances charge transport in OLEDs (organic light-emitting diodes), while the carboxylic acid group allows for covalent attachment to metal oxides in hybrid perovskite solar cells. This dual functionality aligns with the growing demand for sustainable energy materials and flexible electronics—topics trending in Google Scholar and patent databases.
Synthetic protocols for this compound typically involve Suzuki-Miyaura coupling between 4-bromotoluene and 4-boronophenylpropanoic acid derivatives, followed by purification via recrystallization or column chromatography. Analytical characterization employs HPLC (High-Performance Liquid Chromatography), NMR spectroscopy, and mass spectrometry to verify purity—a critical parameter given its use in high-value chemical synthesis. The compound's melting point (typically 180-185°C) and solubility profile (soluble in DMSO, ethanol; insoluble in water) inform formulation strategies.
Environmental and green chemistry considerations are increasingly shaping research around this molecule. Scientists are optimizing catalytic processes to reduce heavy metal residues from coupling reactions, responding to queries about eco-friendly synthesis in academic forums. Computational chemists also model its ADMET properties (absorption, distribution, metabolism, excretion, toxicity) using QSAR algorithms—a hot topic in AI-driven drug discovery discussions.
The commercial landscape for 4'-Methyl-biphenyl-4-propanoic acid reflects niche demand, with suppliers offering it as a research-grade chemical (purity ≥95%). Pricing trends correlate with pharmaceutical R&D cycles, as evidenced by PubMed Central publication spikes. Storage recommendations emphasize protection from light and moisture—common concerns in laboratory chemical management protocols.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and as a template for molecularly imprinted polymers (MIPs) in sensor technologies. These developments address frequent search queries about advanced functional materials and chemical sensing solutions. The compound's UV absorption characteristics (λmax ~260 nm) further enable its use as a chromatographic standard.
Regulatory status varies by region, but the compound generally falls under standard laboratory safety guidelines (GHS classification: not classified). This distinguishes it from controlled substances—a key distinction for researchers verifying chemical compliance documentation. Material Safety Data Sheets (MSDS) emphasize standard organic lab precautions, aligning with occupational health best practices.
Future research directions may explore its enantiomeric separation for chiral drug synthesis or modifications to enhance blood-brain barrier permeability—subjects trending in medicinal chemistry circles. The compound's structure-property relationships continue to inspire innovations in both life sciences and materials engineering, ensuring its relevance in multidisciplinary research.
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